molecular formula C42H43N3O7 B8103959 DBCO-NHCO-PEG3-Fmoc

DBCO-NHCO-PEG3-Fmoc

Cat. No.: B8103959
M. Wt: 701.8 g/mol
InChI Key: VVJDSAVDCMMOAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DBCO-NHCO-PEG3-Fmoc involves the conjugation of DBCO with a PEG3 spacer and an Fmoc-protected amine. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The product is typically purified using chromatographic techniques and characterized using spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions: DBCO-NHCO-PEG3-Fmoc primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .

Common Reagents and Conditions:

    Reagents: Azide-containing molecules.

    Conditions: Mild, aqueous conditions at room temperature.

Major Products: The major product of the SPAAC reaction is a stable triazole linkage formed between the DBCO group and the azide group .

Comparison with Similar Compounds

  • DBCO-NHCO-PEG4-Fmoc
  • DBCO-NHCO-PEG2-Fmoc
  • DBCO-NHCO-PEG3-NHS

Uniqueness: DBCO-NHCO-PEG3-Fmoc is unique due to its optimal PEG3 spacer length, which provides a balance between flexibility and stability in PROTAC synthesis. This makes it particularly effective in facilitating the degradation of target proteins .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H43N3O7/c46-40(43-21-19-41(47)45-29-33-11-2-1-9-31(33)17-18-32-10-3-8-16-39(32)45)20-23-49-25-27-51-28-26-50-24-22-44-42(48)52-30-38-36-14-6-4-12-34(36)35-13-5-7-15-37(35)38/h1-16,38H,19-30H2,(H,43,46)(H,44,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJDSAVDCMMOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H43N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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